2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide
Overview
Description
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an isoquinoline moiety, a fluorophenyl group, and a nitrobenzamide structure, which collectively contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the isoquinoline derivative. The isoquinoline moiety can be synthesized through a Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst. The resulting product is then subjected to further functionalization to introduce the acetyl and amino groups.
The next step involves the coupling of the isoquinoline derivative with a fluorophenyl nitrobenzamide precursor. This coupling reaction can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions. The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of continuous flow reactors for the Pictet-Spengler reaction and automated peptide synthesizers for the coupling step. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The isoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone
- 2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-(2-hydroxyphenyl)ethanone
Uniqueness
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide is unique due to the presence of the fluorophenyl and nitrobenzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2-fluorophenyl)-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O4/c25-20-7-3-4-8-22(20)27-24(31)19-13-18(29(32)33)9-10-21(19)26-23(30)15-28-12-11-16-5-1-2-6-17(16)14-28/h1-10,13H,11-12,14-15H2,(H,26,30)(H,27,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRVDKGGJRMHDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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